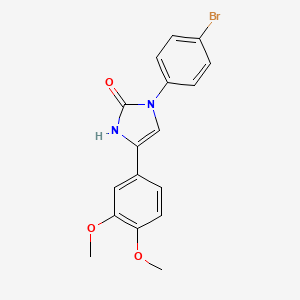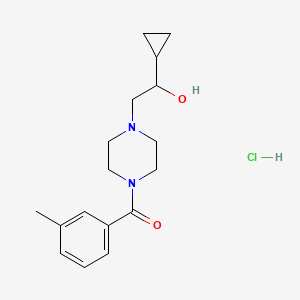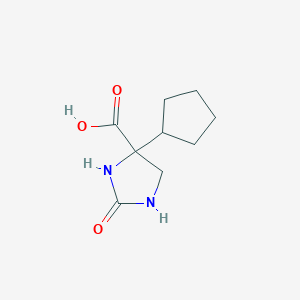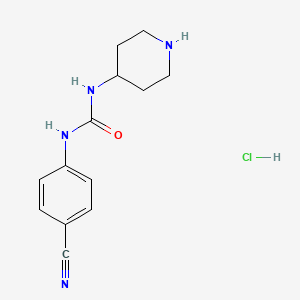
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one" is an imidazole derivative, a class of compounds known for their diverse applications in chemical synthesis, material science, and pharmacology due to their unique structural features and chemical properties. Imidazole derivatives are synthesized through various methods and have been studied for their molecular structure, reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of imidazole derivatives involves the reaction of bromophenyl compounds with dimethoxyphenyl compounds under specific conditions. For example, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines through CuI catalysis demonstrates a method that could be adapted for synthesizing the target compound (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by X-ray diffraction and NMR spectroscopy. The crystal structure of related compounds, such as 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, reveals triclinic crystals with planar rings and perpendicular orientations between the imidazole and phenyl rings, indicating potential structural similarities in our target compound (Sharma et al., 2017).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including N-arylation and C-H functionalization, which are crucial for modifying their structures and developing new compounds with desired properties. The synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives via Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process is an example of the chemical reactivity of such compounds (Sun, Chen, & Bao, 2014).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting points, solubility, and crystal structure, are important for their practical applications. These properties are influenced by the specific substituents on the imidazole ring and their spatial arrangement, as observed in closely related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the utility of imidazole derivatives in various fields. Studies on compounds like "1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" provide insights into the reactivity patterns and potential chemical transformations relevant to our target compound (Wang et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis of various benzimidazoles, with studies demonstrating its reaction with primary amines under catalysis to afford 1-substituted benzimidazoles. These reactions have been reported to yield moderate to good results, indicating the compound's utility in synthesizing benzimidazole derivatives (Lygin & Meijere, 2009).
Research on similar structures, such as 1-(2,6-Dimethyl-4-bromophenyl)imidazole, has been conducted to understand their synthesis and characterization, providing insights into the structural properties and potential applications of these compounds (Zhou Zhong-gao, 2011).
Crystal Packing and Molecular Docking
Studies have been conducted on the crystal packing analysis of compounds with similar structures, such as 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one. These analyses are crucial for understanding the molecular interactions and potential applications in areas like materials science (Kumar et al., 2018).
Molecular docking studies of related compounds have been performed to explore their inhibitory activity against various targets, suggesting potential pharmaceutical applications for similar structures (Sharma et al., 2018).
Coordination Polymers and Heterocyclic Compounds
The use of related imidazole dicarboxylates as spacers in constructing transition-metal coordination polymers has been explored. This research is significant in the field of material science, particularly in the design of new materials with specific properties (Xiong et al., 2013).
The synthesis of heterocyclic compounds, such as oxazepines, pyrazoles, and isoxazoles, from 2-Aminobenzimidazole, provides a foundation for understanding the chemical behavior and potential applications of related imidazole compounds (Adnan et al., 2014).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-22-15-8-3-11(9-16(15)23-2)14-10-20(17(21)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXWINALFDZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=O)N2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)





![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)


